molecular formula C22H25NO6 B609622 (Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 20049-44-9

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B609622
CAS No.: 20049-44-9
M. Wt: 399.44
InChI Key: BYWOXZMISCSWBQ-BTJKTKAUSA-N
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Preparation Methods

The synthesis of (Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves several steps, typically starting with the preparation of the core benzazepine structure. The synthetic route includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been extensively studied for its applications in various fields:

Mechanism of Action

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine exerts its effects by antagonizing the D1-dopamine receptor. This receptor is involved in various neurological processes, including motor control and behavior regulation. By blocking this receptor, this compound can modulate dopamine signaling pathways, leading to its observed effects on behavior .

Comparison with Similar Compounds

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique in its specific antagonistic action on the D1-dopamine receptor. Similar compounds include:

These compounds share some similarities in their interaction with dopamine receptors but differ in their specific actions and applications.

Properties

CAS No.

20049-44-9

Molecular Formula

C22H25NO6

Molecular Weight

399.44

IUPAC Name

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C18H21NO2.C4H4O4/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2;5-3(6)1-2-4(7)8/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BYWOXZMISCSWBQ-BTJKTKAUSA-N

SMILES

COC1=C(C=C2C(CNCCC2=C1)C3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nor-SCH-12679 Maleate;  Nor SCH 12679 Maleate;  NorSCH12679 Maleate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 2
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 3
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 4
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 5
Reactant of Route 5
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 6
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

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